molecular formula C14H8N2 B7890076 4,4'-Diisocyano-biphenyl

4,4'-Diisocyano-biphenyl

Cat. No.: B7890076
M. Wt: 204.23 g/mol
InChI Key: SFCYOMWDNMIMEQ-UHFFFAOYSA-N
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Description

4,4'-Diisocyano-biphenyl is a biphenyl derivative functionalized with isocyano groups (-N≡C) at the 4 and 4' positions. Its synthesis involves converting dibromobiphenyl derivatives into diamines, followed by dichlorocarbene-mediated carbon insertion to yield terminal isocyano groups . The molecule is structurally constrained by methylene bridges at the 2 and 2' positions, which restrict the torsion angle between phenyl rings, enhancing π-conjugation . This property makes it a model compound for studying electron transport in molecular junctions, particularly in collaboration with metal electrodes .

Properties

IUPAC Name

1-isocyano-4-(4-isocyanophenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2/c1-15-13-7-3-11(4-8-13)12-5-9-14(16-2)10-6-12/h3-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCYOMWDNMIMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC=C(C=C1)C2=CC=C(C=C2)[N+]#[C-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

4,4’-Diisocyano-biphenyl vs. Bisphenol A (4,4’-isopropylidenediphenol)

  • Functional Groups: 4,4’-Diisocyano-biphenyl: Terminal isocyano groups (-N≡C) and methylene bridges . Bisphenol A (BPA): Hydroxyl groups (-OH) and an isopropylidene bridge (C(CH₃)₂) .
  • Core Structure: Both feature a biphenyl backbone, but BPA’s bridge is bulkier, reducing π-conjugation compared to the methylene-bridged diisocyano derivative .
  • Applications: Diisocyano-biphenyl: Molecular electronics due to its electron transport properties . BPA: Polymer production (e.g., polycarbonates, epoxy resins) .

4,4’-Diisocyano-biphenyl vs. 4,4’-Methylenediphenyl Diisocyanate

  • Functional Groups: Diisocyano-biphenyl: Isocyano (-N≡C), which coordinates with metals . Methylenediphenyl Diisocyanate: Isocyanate (-N=C=O), reactive toward nucleophiles (e.g., amines, alcohols) .

4,4’-Diisocyano-biphenyl vs. Hydrogenated Bisphenol A (HBPA)

  • Core Structure: Diisocyano-biphenyl: Aromatic biphenyl . HBPA: Hydrogenated cyclohexanol rings, improving UV and thermal stability .
  • Applications :
    • HBPA: High-performance epoxy resins for automotive and aerospace coatings .

Electronic and Conjugation Effects

  • Diisocyano-biphenyl: Restricted torsion angle (~0°–30°) maximizes π-conjugation, critical for electron delocalization in molecular junctions .
  • BPA : The isopropylidene bridge introduces steric hindrance, reducing conjugation efficiency .
  • Diacetoxy-2,2'-dinitro-biphenyl (): Nitro groups (-NO₂) act as electron-withdrawing substituents, altering electronic properties compared to electron-rich isocyano groups.

Physical and Chemical Properties

Property 4,4'-Diisocyano-biphenyl Bisphenol A (BPA) 4,4'-Methylenediphenyl Diisocyanate Hydrogenated BPA (HBPA)
Molecular Formula C₁₄H₁₀N₂ C₁₅H₁₆O₂ C₁₅H₁₀N₂O₂ C₁₅H₂₈O₂
Functional Groups -N≡C -OH -N=C=O -OH (cyclohexanol)
Melting Point N/A 158–159°C ~40°C 187°C
Key Application Molecular electronics Polymer production Polyurethane foams High-performance resins
Conjugation Efficiency High (restricted torsion) Moderate (steric hindrance) Low (reactive groups dominate) Low (aliphatic core)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-Diisocyano-biphenyl
Reactant of Route 2
4,4'-Diisocyano-biphenyl

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